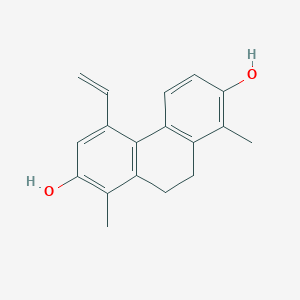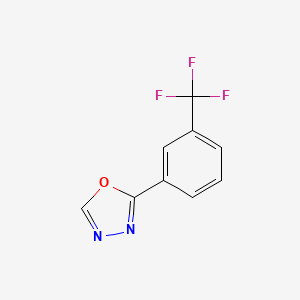
Bromoacetamide, N,N-dioctyl-
Vue d'ensemble
Description
Bromoacetamide, N,N-dioctyl- is a chemical compound known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of bromoacetamide, where the amide nitrogen is substituted with two octyl groups. This compound is often used as a reagent in bromination reactions due to its ability to introduce bromine atoms into organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromoacetamide, N,N-dioctyl- typically involves the reaction of bromoacetyl bromide with dioctylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition. The general reaction scheme is as follows:
Bromoacetyl bromide+Dioctylamine→Bromoacetamide, N,N-dioctyl-+HBr
Industrial Production Methods
In an industrial setting, the production of Bromoacetamide, N,N-dioctyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Bromoacetamide, N,N-dioctyl- primarily undergoes substitution reactions, where the bromine atom is replaced by other nucleophiles. It can also participate in addition reactions with alkenes, leading to the formation of brominated products.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as amines, thiols, or alcohols. The reaction conditions often include a polar solvent like dimethylformamide (DMF) or acetonitrile, and may require a base such as triethylamine to neutralize the hydrogen bromide formed.
Addition Reactions: In the presence of alkenes, Bromoacetamide, N,N-dioctyl- can add across the double bond to form dibromo compounds. These reactions are usually carried out in solvents like tetrahydrofuran (THF) or dichloromethane, at low temperatures to control the reaction rate.
Major Products Formed
Substitution Reactions: The major products are typically N,N-dioctyl-substituted amides, thioamides, or esters, depending on the nucleophile used.
Addition Reactions: The major products are dibromoalkanes, which can be further functionalized for various applications.
Applications De Recherche Scientifique
Bromoacetamide, N,N-dioctyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the bromination of alkenes and alkynes, facilitating the synthesis of brominated organic compounds.
Biology: In biological research, it can be used to modify proteins and peptides by introducing bromine atoms, which can be useful for studying protein structure and function.
Industry: In the industrial sector, Bromoacetamide, N,N-dioctyl- is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which Bromoacetamide, N,N-dioctyl- exerts its effects involves the formation of a bromonium ion intermediate. When the compound reacts with alkenes, the bromine atom forms a three-membered ring with the carbon atoms of the double bond. This bromonium ion is then attacked by a nucleophile, leading to the formation of the final brominated product. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Bromoacetamide: A simpler analog where the amide nitrogen is not substituted with octyl groups. It is commonly used for bromination reactions but lacks the hydrophobic properties imparted by the octyl groups.
N-Bromosuccinimide (NBS): Another brominating agent that is widely used in organic synthesis. It is more reactive than Bromoacetamide, N,N-dioctyl- and is often used for allylic bromination.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A brominating agent with higher reactivity, used for a variety of bromination reactions.
Uniqueness
Bromoacetamide, N,N-dioctyl- is unique due to its hydrophobic nature, which makes it suitable for reactions in non-polar solvents and for applications where solubility in organic media is required. Its ability to form stable bromonium ions also makes it a valuable reagent for selective bromination reactions.
Propriétés
IUPAC Name |
2-bromo-N,N-dioctylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36BrNO/c1-3-5-7-9-11-13-15-20(18(21)17-19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFDAMQSIJLBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336374 | |
| Record name | Bromoacetamide, N,N-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145570-18-9 | |
| Record name | Bromoacetamide, N,N-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-](/img/structure/B3347786.png)
![6-Methylpyrido[4,3-A]indolizine-10-carbonitrile](/img/structure/B3347789.png)


![[(3-Bromopyridin-4-yl)methyl]diethylamine](/img/structure/B3347821.png)









